An In-depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1261913-01-2)
An In-depth Technical Guide to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1261913-01-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a complex biphenyl derivative with significant potential in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document serves as a predictive and instructional manual. It outlines a robust, field-proven synthetic pathway, details state-of-the-art analytical and characterization methodologies, and discusses potential applications based on the structural motifs of the compound. This guide is designed to empower researchers to synthesize, purify, and characterize this molecule with a high degree of confidence and scientific rigor.
Introduction: The Scientific Rationale
Biphenyl carboxylic acids are a class of compounds that have garnered significant interest in drug discovery. They are recognized as key structural motifs in various therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1][2] The introduction of a fluorine atom at the 2-position of the biphenyl scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.[3] Furthermore, the benzyloxy group serves as a versatile pharmacophore and a protecting group in organic synthesis, influencing receptor binding and pharmacokinetic properties.[4][5][6]
4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid combines these key structural features, making it a compelling target for the development of novel therapeutic agents and advanced materials. This guide provides a detailed roadmap for its synthesis and characterization.
Physicochemical Properties (Predicted)
Based on its structure and data from analogous compounds, the following physicochemical properties are predicted for 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
| Property | Predicted Value |
| Molecular Formula | C₂₀H₁₅FO₃ |
| Molecular Weight | 334.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in other organic solvents. |
| Melting Point | Expected to be in the range of 180-220 °C |
Proposed Synthetic Pathway: A Step-by-Step Guide
The most logical and efficient synthetic route to 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds due to its high functional group tolerance and excellent yields.[7]
The proposed synthesis involves the coupling of two key intermediates: 2-fluoro-4-bromobenzoic acid (1) and 4-(benzyloxy)phenylboronic acid (2) .
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via Suzuki-Miyaura coupling.
Part I: Synthesis of Precursors
a) Synthesis of 2-fluoro-4-bromobenzoic acid (1)
This starting material can be synthesized from 4-bromo-2-fluorotoluene via oxidation.
-
Reaction Scheme:
-
4-bromo-2-fluorotoluene is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in a mixture of pyridine and water.
-
-
Detailed Protocol:
-
To a stirred solution of pyridine and water (1:1), add 4-bromo-2-fluorotoluene.
-
Heat the mixture to 90°C and add potassium permanganate portion-wise over 1 hour.[8]
-
Maintain the reaction at 90°C for 3-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with a dilute sodium hydroxide solution.
-
Combine the filtrates and acidify with concentrated HCl to a pH of 2 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-bromobenzoic acid.[8]
-
b) Synthesis of 4-(benzyloxy)phenylboronic acid (2)
This boronic acid can be prepared from 4-hydroxyphenylboronic acid and benzyl bromide.
-
Reaction Scheme:
-
4-hydroxyphenylboronic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or DMF.
-
-
Detailed Protocol:
-
To a solution of 4-hydroxyphenylboronic acid in acetone, add potassium carbonate and benzyl bromide.
-
Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(benzyloxy)phenylboronic acid.
-
Part II: Suzuki-Miyaura Cross-Coupling Reaction
This is the key step in forming the biphenyl scaffold.
-
Reaction Scheme:
-
2-fluoro-4-bromobenzoic acid (1) is coupled with 4-(benzyloxy)phenylboronic acid (2) using a palladium catalyst, a base, and a suitable solvent system.
-
-
Detailed Protocol: A Self-Validating System
-
Reaction Setup: In a nitrogen-flushed flask, combine 2-fluoro-4-bromobenzoic acid (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[9][10]
-
Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[9]
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[9]
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 12-24 hours. The causality here is that elevated temperatures are required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials indicates the reaction's completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~3 to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Part III: Purification of the Final Product
Purification is critical to obtain the compound in high purity for subsequent applications.
-
Column Chromatography:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[9] This method separates the desired product from unreacted starting materials and catalyst residues.
-
-
Recrystallization:
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane. This technique relies on the differential solubility of the product and impurities at different temperatures.
-
Analytical Characterization
A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
a) High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final compound.
-
Methodology:
-
Column: A reversed-phase C18 column is typically used.[11]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common mobile phase system for acidic compounds.[11]
-
Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds.
-
Expected Outcome: A single major peak with a purity of >95% is indicative of a successful purification.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for structural elucidation.
-
¹H NMR (Predicted Chemical Shifts):
-
Aromatic Protons: Multiple signals are expected in the range of δ 7.0-8.2 ppm. The fluorine atom at the 2-position will cause characteristic splitting patterns for the adjacent protons.
-
Benzyloxy Methylene Protons (-OCH₂-): A singlet is expected around δ 5.1 ppm.[9]
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at δ 12.0-13.0 ppm.
-
-
¹³C NMR (Predicted Chemical Shifts):
-
Carbonyl Carbon (-COOH): A signal is expected around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹J C-F).
-
Benzyloxy Methylene Carbon (-OCH₂-): A signal is expected around δ 70 ppm.[9]
-
-
¹⁹F NMR:
-
A single signal is expected, and its chemical shift will be characteristic of a fluoro-aromatic compound.
-
c) Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.
-
Expected Result: A major ion peak corresponding to [M-H]⁻ at m/z 333.1 is expected.
Potential Applications in Research and Drug Development
The unique structural features of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid suggest several potential applications:
-
Anti-cancer Agent: Biphenyl carboxylic acid derivatives have shown promising anti-cancer activities.[9] The presence of the benzyloxy group has also been associated with potent anticancer effects in other molecular scaffolds.[9]
-
Anti-inflammatory Agent: The biphenyl motif is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Probe for Chemical Biology: This molecule can be used as a tool compound to investigate biological pathways where biphenyl structures are recognized.
-
Advanced Materials: The rigid biphenyl core suggests potential applications in the development of liquid crystals or other organic materials.[12]
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, purification, and characterization of 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently produce and validate this promising molecule for further investigation in drug discovery and materials science. The provided rationale and step-by-step instructions are grounded in established chemical principles and analogous literature, ensuring a high probability of success.
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